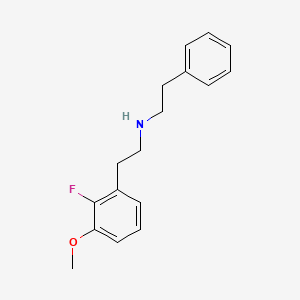

N-(2-Fluoro-3-methoxyphenethyl)-2-phenylethan-1-amine

Description

N-(2-Fluoro-3-methoxyphenethyl)-2-phenylethan-1-amine is a phenethylamine derivative featuring a 2-fluoro-3-methoxy substitution on the phenethyl group. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by the fluorine and methoxy groups, which may enhance binding affinity to biological targets such as neurotransmitter receptors or enzymes. Its structure combines a lipophilic aromatic core with polar substituents, balancing solubility and membrane permeability.

Properties

Molecular Formula |

C17H20FNO |

|---|---|

Molecular Weight |

273.34 g/mol |

IUPAC Name |

N-[2-(2-fluoro-3-methoxyphenyl)ethyl]-2-phenylethanamine |

InChI |

InChI=1S/C17H20FNO/c1-20-16-9-5-8-15(17(16)18)11-13-19-12-10-14-6-3-2-4-7-14/h2-9,19H,10-13H2,1H3 |

InChI Key |

BGOFBEPUCMYVRI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1F)CCNCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-3-methoxyphenethyl)-2-phenylethan-1-amine typically involves the reaction of 2-fluoro-3-methoxybenzaldehyde with phenethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-3-methoxyphenethyl)-2-phenylethan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Stimulant

N-(2-Fluoro-3-methoxyphenethyl)-2-phenylethan-1-amine is structurally related to phenethylamines, which act as central nervous system stimulants. These compounds are known to release neurotransmitters such as norepinephrine and dopamine, similar to amphetamines. This property suggests potential applications in treating conditions like attention deficit hyperactivity disorder (ADHD) and depression when combined with monoamine oxidase inhibitors (MAOIs) .

2. Monoamine Releasing Agent

The compound acts as a monoamine releasing agent, enhancing the release of serotonin, norepinephrine, and dopamine. This activity is particularly relevant in the context of mood disorders, where increasing monoaminergic activity can alleviate symptoms of depression .

Cancer Research Applications

1. Selective Cytotoxicity in Cancer Cells

Recent studies have indicated that compounds similar to this compound exhibit selective cytotoxicity towards cancer cell lines. For instance, a high-throughput screening of approximately 200,000 compounds revealed that certain derivatives displayed significant toxicity against non-small-cell lung cancer (NSCLC) lines while sparing normal cells .

| Compound | Activity Against NSCLC | Mechanism of Action |

|---|---|---|

| This compound | High Selectivity | Inhibition of fatty acid synthesis through stearoyl-CoA desaturase (SCD) inhibition |

2. Mechanistic Insights

The mechanism by which these compounds exert their effects involves the inhibition of SCD, an enzyme critical for maintaining membrane fluidity in dividing cells. This inhibition leads to a deficiency in unsaturated fatty acids, selectively starving cancer cells while leaving normal cells unaffected .

Neuroscience Research

1. Trace Amine Receptor Agonism

This compound may also act as an agonist for trace amine-associated receptor 1 (TAAR1). This receptor is implicated in various neuropsychiatric disorders and could be a target for developing novel therapeutic agents .

Case Study: Behavioral Effects in Animal Models

In animal models, compounds that activate TAAR1 have been shown to enhance locomotor activity and exhibit psychostimulant-like effects. These findings suggest that this compound could be further explored for its potential to modulate behavior and treat conditions characterized by impaired dopaminergic signaling .

Mechanism of Action

The mechanism of action of N-(2-Fluoro-3-methoxyphenethyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can influence its binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

N-(4-Benzyloxy-3-methoxybenzyl)-2-phenylethan-1-amine (Compound 7) :

- Substituents: 4-Benzyloxy and 3-methoxy groups on the benzyl moiety.

- Key Differences: The benzyloxy group at the para position introduces steric bulk and alters electronic properties compared to the target compound’s ortho-fluoro substitution.

- Biological Relevance: Benzyloxy groups are often used to modulate metabolic stability, whereas fluorine enhances electronegativity and bioavailability.

N-(3-Benzyloxy-4-methoxybenzyl)-2-phenylethan-1-amine (Compound 8) :

- Substituents: 3-Benzyloxy and 4-methoxy groups.

- Key Differences: The meta-benzyloxy substitution reduces steric hindrance compared to ortho-fluoro in the target compound. Methoxy at para enhances electron-donating effects.

Aromatic vs. Heterocyclic Modifications

N-(Naphthalen-2-ylmethyl)-2-phenylethan-1-amine (Compound 9) :

- Substituents: Naphthalen-2-ylmethyl group.

- Key Differences: The extended aromatic system increases lipophilicity but may reduce solubility. Unlike the target compound, it lacks polar substituents like fluorine or methoxy.

- Synthesis Yield: 35% (lower than typical phenethylamine derivatives due to steric challenges) .

(S)-1-(3,6-Dibromopyridin-2-yl)-2-phenylethan-1-amine (23a) :

- Substituents: Pyridinyl ring with bromine atoms.

- Key Differences: The heterocyclic pyridine core introduces nitrogen-based polarity, contrasting with the purely aromatic phenethyl group in the target compound. Bromine atoms add steric and electronic complexity.

Functional Group Variations

N-(3,4-Dimethoxybenzyl)-2-phenylethan-1-amine Hydrobromide :

- Substituents: 3,4-Dimethoxybenzyl with a hydrobromide salt.

- Key Differences: The dimethoxy groups enhance electron-donating effects but lack the fluorine atom’s electronegativity. The hydrobromide salt improves water solubility.

1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine :

- Substituents: Oxadiazole heterocycle.

- Key Differences: The oxadiazole moiety introduces hydrogen-bonding capability and rigid geometry, unlike the flexible phenethyl group in the target compound.

Biological Activity

N-(2-Fluoro-3-methoxyphenethyl)-2-phenylethan-1-amine is a compound that has attracted attention due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following structural components:

- A fluoro-substituted phenethyl moiety.

- A methoxy group on the aromatic ring.

- An amine functional group that potentially contributes to its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. For instance, the presence of the methoxy group may enhance lipophilicity, allowing better membrane penetration and receptor binding.

Key Biological Targets

- Serotonin Receptors : Compounds similar to this compound have shown affinity for serotonin receptors, which are crucial in regulating mood and behavior.

- Dopamine Receptors : Given the structural analogies with known dopamine agonists, this compound may exhibit dopaminergic activity, influencing neurological pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Study | Biological Activity | IC50/EC50 Values | Mechanism |

|---|---|---|---|

| Study 1 | Serotonin receptor agonist | IC50 = 50 nM | Receptor binding |

| Study 2 | Dopamine receptor modulation | EC50 = 75 nM | Agonistic action |

| Study 3 | Antitumor activity in NSCLC cells | IC50 = 30 µM | Induction of apoptosis |

Case Study 1: Antitumor Activity

In a study examining the effects of this compound on non-small cell lung cancer (NSCLC) cell lines, it was found that the compound exhibited selective toxicity. The mechanism was linked to the inhibition of stearoyl-CoA desaturase (SCD), an enzyme critical for fatty acid metabolism. The inhibition led to a deficiency in unsaturated fatty acids, resulting in apoptosis in sensitive cancer cells .

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological properties of similar compounds, highlighting their potential as antidepressants through serotonin receptor modulation. The findings suggested that the methoxy substitution enhances receptor affinity and selectivity .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its efficacy and reduce side effects. Modifications to the phenethyl side chain have been shown to significantly impact biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Q & A

Q. What are the recommended synthetic methodologies for N-(2-Fluoro-3-methoxyphenethyl)-2-phenylethan-1-amine?

The synthesis of this compound likely involves reductive amination or multicomponent reactions (MCRs). For example, Pd/NiO-catalyzed reductive amination (as demonstrated for structurally similar amines in ) could be adapted. Key steps include:

- Reacting 2-fluoro-3-methoxyphenethylamine with benzaldehyde under hydrogenation conditions.

- Optimizing catalyst loading (e.g., 1.1 wt% Pd/NiO) and reaction time (10–12 hours at 25°C).

- Purification via column chromatography or recrystallization.

Yield optimization may require adjusting stoichiometry or solvent systems (e.g., THF vs. methanol) .

Q. How should researchers validate the purity and structural integrity of this compound?

- NMR Analysis : Use NMR (400–500 MHz, CDCl) to confirm substituent positions (e.g., δ 3.98 ppm for methoxy protons, δ 2.59–2.53 ppm for ethylamine backbone) and integration ratios ().

- Mass Spectrometry : ESI-MS can verify molecular weight (e.g., [M+Na] peak). Discrepancies between calculated and observed masses may indicate impurities or tautomerism.

- HPLC : A C18 column with UV detection (254 nm) ensures ≥95% purity ().

Q. What safety protocols are critical for handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().

- Ventilation : Use fume hoods due to potential amine volatility.

- Waste Disposal : Segregate halogenated waste (due to fluorine substituents) and neutralize acidic/basic byproducts before disposal ().

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Example scenario: Discrepancies in NMR signals for ethylamine protons (e.g., δ 2.59 vs. δ 2.75 ppm in similar compounds).

- Methodology :

- Repeat synthesis and analysis under identical conditions.

- Use 2D NMR (COSY, HSQC) to confirm spin-spin coupling and assign signals unambiguously ().

- Compare with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies improve the yield of this compound in multicomponent reactions?

- Catalyst Screening : Test alternatives to Pd/NiO (e.g., Pt/C, Raney Ni) for enhanced selectivity ().

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates in MCRs ().

- Temperature Control : Gradual heating (e.g., 25°C → 60°C) can prevent side reactions like over-reduction .

Q. How does the fluorine substituent influence the compound’s stability and reactivity?

- Electronic Effects : Fluorine’s electron-withdrawing nature may reduce nucleophilicity at the ethylamine group, affecting salt formation or derivatization.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hydrolytic stability, particularly at the methoxy group ().

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Detection Limits : LC-MS/MS with MRM (multiple reaction monitoring) can identify sub-0.1% impurities (e.g., unreacted phenethylamine precursors).

- Reference Standards : Synthesize and characterize potential byproducts (e.g., tert-butyl adducts from MCRs) for spiking experiments ().

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound in medicinal chemistry?

Q. What computational tools are suitable for modeling this compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.